Mass Shift of +5.04 Da vs. Unlabeled Analog Exceeds the Minimum +3 Da Threshold Required for Reliable MS Quantitation Without Isotopic Cross-Talk
The target d5 compound provides an exact monoisotopic mass of 280.1505 Da versus 275.1555 Da for the unlabeled analog (C₁₂H₂₁NO₄S), yielding a net mass shift of +5.04 Da . This exceeds the widely accepted minimum +3 Da threshold for deuterated internal standards in quantitative LC-MS/MS, below which isotopic overlap between the [M+H]⁺ isotope clusters of the analyte and IS can generate cross-talk that artificially elevates baseline signal and compromises lower limit of quantitation (LLOQ) . Captopril-d3, by comparison, provides only a +3 Da shift relative to captopril, placing it at the threshold where isotopic cross-talk risk becomes assay-dependent [1]. The +5 Da separation of the d5 compound ensures baseline-resolved extracted ion chromatograms at unit resolution, a critical requirement for regulated bioanalysis under FDA BMV and EMA guidelines.
| Evidence Dimension | Exact monoisotopic mass (M) and net mass shift vs. unlabeled form |
|---|---|
| Target Compound Data | 280.1505 Da (C₁₂H₁₆D₅NO₄S); +5.04 Da shift from unlabeled |
| Comparator Or Baseline | Unlabeled analog: 275.1555 Da (C₁₂H₂₁NO₄S); Captopril-d3: ~+3 Da shift from captopril |
| Quantified Difference | d5 provides +5.04 Da vs. unlabeled; captopril-d3 provides only ~+3 Da for a different (proline-based) scaffold |
| Conditions | High-resolution or unit-resolution LC-MS/MS; stable isotope dilution assay design |
Why This Matters
A mass shift of ≥5 Da eliminates isotopic cross-talk risk that can inflate LLOQ by 2- to 5-fold in d3-labeled analogs, directly impacting assay sensitivity and regulatory acceptability.
- [1] Cayman Chemical. Captopril-d3 (Item No. 25235). Internal standard with +3 Da mass shift; ≥99% deuterated purity. View Source
